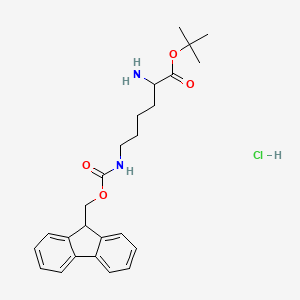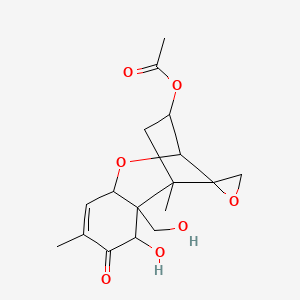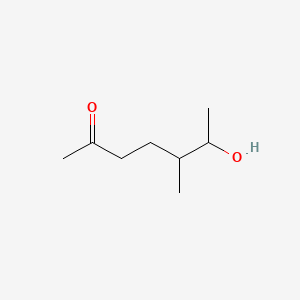
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is an organic compound with a complex structure that includes a sulfonic acid group, a hydroxyethylamino group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfonamides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbenzenesulfonic acid: Lacks the hydroxyethylamino group, making it less versatile in certain applications.
5-(2-Aminoethylamino)-2,3-dimethylbenzenesulfonic acid: Contains an aminoethylamino group instead of a hydroxyethylamino group, which may alter its reactivity and biological activity.
5-(2-Hydroxyethylamino)-2,4-dimethylbenzenesulfonic acid: Similar structure but with different substitution pattern on the benzene ring, potentially affecting its chemical properties.
Uniqueness
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is unique due to the presence of both hydroxyethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H15NO4S/c1-7-5-9(11-3-4-12)6-10(8(7)2)16(13,14)15/h5-6,11-12H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
CUPGURNXMXUCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)
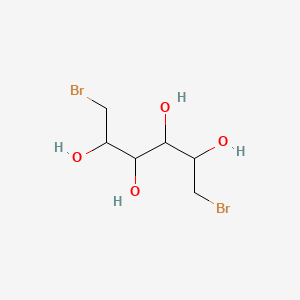
![Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B13389833.png)
![dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B13389839.png)
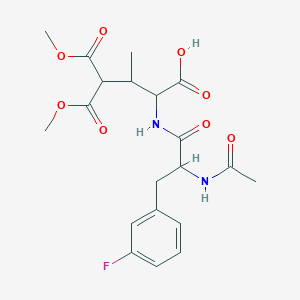
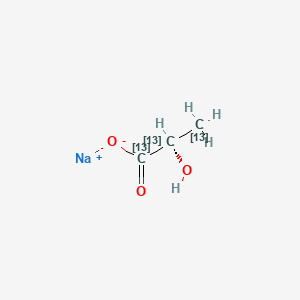

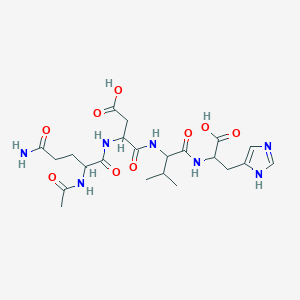
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)
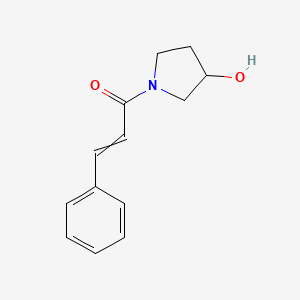
![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
